molecular formula C14H16N4O2S B2546260 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 17050-54-3

4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2546260
CAS No.: 17050-54-3
M. Wt: 304.37
InChI Key: VTBLXPTUIFQZNP-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the cyclohexyl and nitrophenyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with 4-nitrophenyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by activating caspase-3, a key enzyme in the apoptotic pathway. The compound’s ability to enhance caspase-3 activity leads to the programmed cell death of cancer cells .

Comparison with Similar Compounds

4-Cyclohexyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:

Properties

IUPAC Name

4-cyclohexyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBLXPTUIFQZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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